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molecular formula C10H12N2O2S B8457954 1H-Indole-5-methanesulfonamide, N-methyl-

1H-Indole-5-methanesulfonamide, N-methyl-

Cat. No. B8457954
M. Wt: 224.28 g/mol
InChI Key: SZILWAWKHRWITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468768

Procedure details

5-[[(Methylamino)sulfonyl]methyl]-2-(trimethylsilyl)-1H-indole (4) (1.0 g, 0.00356 mol) was dissolved in CH3CN (40 mL). Concentrated hydrofluoric acid (HF, 1 mL) was added and the mixture was stirred at RT for 3 h. The solvent was removed in vacuo and the residue was dissolved in EtOAc. The organic phase was extracted sequentially with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered and concentrated in vacuo. Silica gel chromatography (10-100% EtOAc gradient in hexane) of the residue gave the product (5) (0.52 g, 65.2%).
Name
5-[[(Methylamino)sulfonyl]methyl]-2-(trimethylsilyl)-1H-indole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
65.2%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([Si](C)(C)C)=[CH:10]2)(=[O:5])=[O:4].F>CC#N>[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2)(=[O:5])=[O:4]

Inputs

Step One
Name
5-[[(Methylamino)sulfonyl]methyl]-2-(trimethylsilyl)-1H-indole
Quantity
1 g
Type
reactant
Smiles
CNS(=O)(=O)CC=1C=C2C=C(NC2=CC1)[Si](C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted sequentially with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNS(=O)(=O)CC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 65.2%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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